molecular formula C11H13NS B2354738 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline CAS No. 1935223-20-3

4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline

Cat. No. B2354738
CAS RN: 1935223-20-3
M. Wt: 191.29
InChI Key: ICIGQHUKCIWIHC-UHFFFAOYSA-N
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Description

“4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCPs have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” . BCPs are potential isosteric replacements for arenes and/or alkyl groups within drug candidates .


Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest for many researchers . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare >300 functionalized BCPs on a (multi)gram scale .


Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .


Chemical Reactions Analysis

BCPs have been deployed as substitutes for commonplace para-substituted arenes . The unique properties of the BCP core present considerable synthetic challenges to the development of such .


Physical And Chemical Properties Analysis

BCPs add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The compound “4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline” can be used in drug design as a bioisostere, which is a molecule that can mimic the biological properties of another while possessing different physical and chemical characteristics. Bicyclo[1.1.1]pentane (BCP) derivatives, like the one you’re interested in, are known to be bioisosteres for benzene, tert-butyl, and alkyne moieties . This makes them valuable in creating novel drugs with potentially improved pharmacokinetic properties.

Materials Science

BCP derivatives have been extensively investigated for their applications in materials science. They have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks . These applications take advantage of the unique structural properties of BCPs to create advanced materials with specific desired functions.

Synthesis of Drug-like Compounds

A recent protocol has been developed that uses a copper-mediated C–N coupling approach to incorporate BCPs into drug-like compounds . This method provides straightforward access to a library of valuable aniline-like isosteres, which are crucial for the development of new medications.

Physicochemical Benefits in Drug Candidates

BCPs are important bioisosteres that can impart physicochemical benefits on drug candidates . The unique structure of BCPs can enhance the stability, solubility, and overall efficacy of pharmaceuticals.

Chemical and Biological Analysis

There has been a comprehensive analysis of 1,2-difunctionalized bicyclo[1.1.1]pentanes from both chemical and biological vantage points . This analysis aids researchers in drug discovery by providing insights into when the application of such systems is beneficial and how to access them.

Future Directions

The future directions in the field of BCPs include the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

The primary targets of 4-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .

Mode of Action

The exact mode of action of 4-(Bicyclo[11Bcps have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” and can interact with biological targets in a manner similar to the original molecule .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Bicyclo[11It’s known that bcp-containing synthetic lipoxin a4 mimetics (bcp-slxms) have been screened for their impact on inflammatory responses . Lipoxins are endogenously generated eicosanoids typically produced at a site of inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Bicyclo[11Bcps are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may have an impact on the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 4-(Bicyclo[11One imidazolo-bcp-slxm was found to possess high anti-inflammatory activity . This suggests that 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline may have similar anti-inflammatory effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The chemical and metabolic instability of lipoxins, which bcp-slxms mimic, decreases the therapeutic exploitation of these actions . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline.

properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c12-9-1-3-10(4-2-9)13-11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGQHUKCIWIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline

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